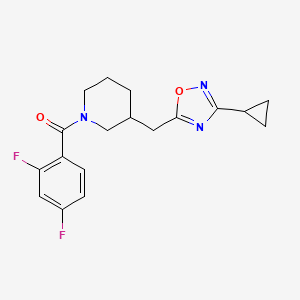
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H19F2N3O2 and its molecular weight is 347.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone is a notable member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C17H19F2N3O
- Molecular Weight : 329.35 g/mol
This structure incorporates a cyclopropyl group and a piperidine moiety linked to a difluorophenyl group, which is characteristic of many biologically active compounds.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:
- Study Findings : A study highlighted that derivatives of 1,3,4-oxadiazole demonstrate broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. The most potent compounds showed activity comparable to or exceeding that of standard antibiotics like gentamicin .
| Compound | Activity Against | MIC (µM) |
|---|---|---|
| 3a | Staphylococcus aureus | 8 |
| 3b | Escherichia coli | 16 |
| 3c | Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Mechanism of Action : Compounds with the oxadiazole core have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, specific derivatives have been reported to inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after:
- Research Insights : Studies have indicated that oxadiazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For instance, one study demonstrated that a derivative reduced TNF-alpha levels in macrophages by over 50% at concentrations as low as 10 µM .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against multi-drug resistant strains. The compound showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of traditional treatments.
Case Study 2: Anticancer Properties
Another investigation focused on the compound's anticancer effects against human lung cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value around 15 µM after 48 hours of treatment. Additionally, molecular docking studies revealed strong interactions with key proteins involved in cell survival pathways .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-13-5-6-14(15(20)9-13)18(24)23-7-1-2-11(10-23)8-16-21-17(22-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMIFPTTCXAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














